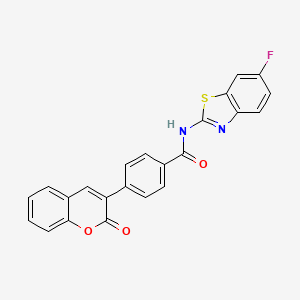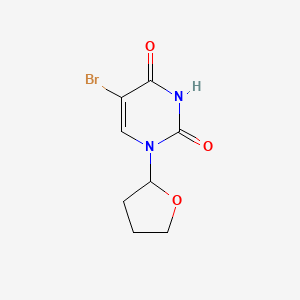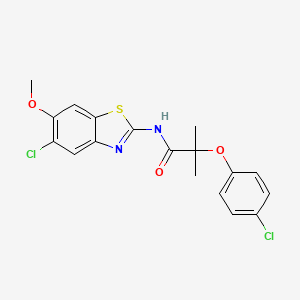
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide
Descripción general
Descripción
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a chlorophenyl group and a methoxyphenoxy group attached to a propanamide backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloroaniline and 4-methoxyphenol as the primary starting materials.
Formation of Intermediate: The 4-chloroaniline is first reacted with a suitable acylating agent, such as acryloyl chloride, to form an intermediate compound.
Coupling Reaction: The intermediate is then subjected to a coupling reaction with 4-methoxyphenol in the presence of a base, such as potassium carbonate, to yield the final product, this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Batch or Continuous Processes: Depending on the scale, either batch or continuous processes can be employed.
Optimization of Reaction Conditions: Parameters such as temperature, pressure, and reaction time are optimized to maximize yield and purity.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity.
Análisis De Reacciones Químicas
Types of Reactions: N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the chlorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with different functional groups.
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide has several scientific research applications, including:
Medicinal Chemistry: It is investigated for its potential as a pharmacologically active compound, particularly in the development of anti-inflammatory and analgesic agents.
Materials Science: The compound is explored for its use in the synthesis of advanced materials, such as polymers and coatings, due to its unique structural properties.
Biological Studies: It is used in biological studies to understand its interaction with various biomolecules and its potential effects on cellular processes.
Industrial Applications: The compound is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes or receptors involved in inflammatory pathways, leading to modulation of their activity.
Pathways Involved: It may influence signaling pathways related to inflammation and pain, thereby exerting its pharmacological effects.
Comparación Con Compuestos Similares
N-(4-chlorophenyl)-3-phenoxypropanamide: Lacks the methoxy group, which may result in different chemical and biological properties.
N-(4-methoxyphenyl)-3-(4-chlorophenoxy)propanamide: The positions of the methoxy and chloro groups are reversed, potentially affecting its reactivity and applications.
Uniqueness: N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide is unique due to the presence of both the chlorophenyl and methoxyphenoxy groups, which confer distinct chemical and biological properties. This structural combination may enhance its potential as a versatile compound in various research and industrial applications.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3-(4-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClNO3/c1-20-14-6-8-15(9-7-14)21-11-10-16(19)18-13-4-2-12(17)3-5-13/h2-9H,10-11H2,1H3,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZKCRTAIVPGYTH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OCCC(=O)NC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl 4-[3-ethoxy-5-iodo-4-(2-methoxy-2-oxoethoxy)phenyl]-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4224648.png)
![N-(4-chlorophenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-1-methyl-2-oxoethyl]methanesulfonamide](/img/structure/B4224650.png)
![2-({4-[allyl(methylsulfonyl)amino]benzoyl}amino)-N-(1-phenylethyl)benzamide](/img/structure/B4224663.png)
![dimethyl 5-{[(4-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazol-2-yl)carbonyl]amino}isophthalate](/img/structure/B4224668.png)

![N-[2-(4-ethyl-1-piperazinyl)-2-oxoethyl]-N-(2-methoxy-5-nitrophenyl)methanesulfonamide](/img/structure/B4224683.png)
![2-{[4-methyl-5-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-nitrophenyl)acetamide](/img/structure/B4224688.png)

![6-BROMO-N-[(THIOPHEN-2-YL)METHYL]PYRAZOLO[1,5-A]PYRIMIDINE-3-CARBOXAMIDE](/img/structure/B4224712.png)
![2-[3-(1H-benzimidazol-1-yl)propanoyl]-N-(4-methoxyphenyl)hydrazinecarboxamide](/img/structure/B4224727.png)
![N-(2,4-dichlorobenzyl)-2-[(phenylsulfonyl)amino]benzamide](/img/structure/B4224740.png)

![3-{[(2,5-dimethylphenyl)amino]sulfonyl}-4-methyl-N-(1-phenylethyl)benzamide](/img/structure/B4224758.png)
![N-1,3-benzodioxol-5-yl-2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4224763.png)
